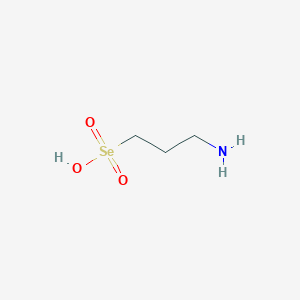
3-Aminopropane-1-selenonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropane-1-selenonic acid is an organoselenium compound that belongs to the family of selenonic acids. These compounds are characterized by the presence of a selenium atom bonded to a sulfonic acid group. The unique properties of selenium, such as its ability to form stable bonds with carbon and its redox activity, make this compound an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropane-1-selenonic acid typically involves the reaction of seleninic acid derivatives with amines. One common method is the condensation of seleninic acid with 3-aminopropanol under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the precise control of reaction conditions and can be easily scaled up for large-scale production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Aminopropane-1-selenonic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form seleninic and selenonic acids.
Reduction: The compound can be reduced to form selenols and diselenides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides and thiols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Seleninic and selenonic acids.
Reduction: Selenols and diselenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Aminopropane-1-selenonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent and in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Aminopropane-1-selenonic acid involves its redox activity and its ability to interact with biological molecules. The selenium atom can undergo redox cycling, which allows the compound to act as an antioxidant. It can also form covalent bonds with thiol groups in proteins, modulating their activity and function. These interactions can affect various cellular pathways, including those involved in oxidative stress response and cell signaling.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropane-1-sulfonic acid: Similar structure but contains sulfur instead of selenium.
Seleninic acids: Compounds with the general formula RSeO2H.
Selenols: Compounds with the general formula RSeH.
Uniqueness
3-Aminopropane-1-selenonic acid is unique due to the presence of selenium, which imparts distinct redox properties and biological activity. Unlike sulfur-containing analogs, selenium can participate in a wider range of redox reactions and form more stable bonds with carbon. This makes this compound a valuable compound for research in redox biology and medicinal chemistry.
Properties
CAS No. |
62266-05-1 |
|---|---|
Molecular Formula |
C3H9NO3Se |
Molecular Weight |
186.08 g/mol |
IUPAC Name |
3-aminopropane-1-selenonic acid |
InChI |
InChI=1S/C3H9NO3Se/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7) |
InChI Key |
FZMYVJOZPRJTIH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C[Se](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















